

physical and chemical properties of Octadeca-9,12-dienamide

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Compound of Interest

Compound Name: Octadeca-9,12-dienamide

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An In-depth Technical Guide to Octadeca-9,12-dienamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Octadeca-9,12-dienamide, also known as linoleamide, is an endogenous fatty acid amide that is gaining significant attention within the scientific community. As a structural analog of the endocannabinoid anandamide, it is a key player in the endocannabinoid system, exhibiting a range of biological activities. This technical guide provides a comprehensive overview of the physical and chemical properties of **Octadeca-9,12-dienamide**, its role in biological signaling pathways, and detailed experimental protocols for its study. This document is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, drug discovery, and lipidomics.

Physical and Chemical Properties

Octadeca-9,12-dienamide is a long-chain fatty acid amide. Its properties can vary slightly depending on the stereochemistry of the double bonds at the 9th and 12th positions. The most common isomer is the (9Z,12Z)-**octadeca-9,12-dienamide**.

Property	Value	Reference
IUPAC Name	(9Z,12Z)-octadeca-9,12-dienamide	[1]
Synonyms	Linoleamide, Linoleic acid amide	[1]
Molecular Formula	C ₁₈ H ₃₃ NO	[1]
Molecular Weight	279.46 g/mol	[2]
CAS Number	3999-01-7 ((9Z,12Z) isomer)	[1]
Appearance	White to beige powder	[3]
Melting Point	Not precisely defined, solid at room temperature	
Solubility	DMSO: 2 mg/mL (clear)	[3]
Storage Temperature	-20°C	[3]

Chemical Structure and Spectroscopic Data

The chemical structure of (9Z,12Z)-**octadeca-9,12-dienamide** consists of an 18-carbon chain with two cis double bonds and a terminal amide group.

Predicted ¹H NMR Spectrum (1D, 700 MHz, H₂O)

While experimental spectra for the pure compound are not readily available in public databases, predicted spectra provide a reliable reference. Key expected signals include:

- Olefinic protons (-CH=CH-): ~5.3-5.4 ppm (multiplet)
- Allylic protons (=CH-CH₂-CH=): ~2.7-2.8 ppm (triplet)
- Protons alpha to amide (-CH₂-CONH₂): ~2.2 ppm (triplet)
- Methylene chain protons (-CH₂-): ~1.2-1.6 ppm (multiplet)

- Terminal methyl protons ($-\text{CH}_3$): ~ 0.9 ppm (triplet)

Expected ^{13}C NMR Chemical Shifts

Based on data for similar long-chain unsaturated amides, the following approximate chemical shifts are expected:

- Carbonyl carbon ($-\text{C}=\text{O}$): ~ 175 ppm
- Olefinic carbons ($-\text{CH}=\text{CH}-$): $\sim 128\text{--}131$ ppm
- Methylene carbons ($-\text{CH}_2-$): $\sim 22\text{--}35$ ppm
- Terminal methyl carbon ($-\text{CH}_3$): ~ 14 ppm

Mass Spectrometry Fragmentation

In mass spectrometry, **Octadeca-9,12-dienamide** is expected to fragment via pathways common to long-chain fatty amides. This includes the neutral loss of the amide group and cleavage at the double bonds. The molecular ion peak $[\text{M}+\text{H}]^+$ would be observed at m/z 280.27.

Infrared (IR) Spectroscopy[4][5]

The IR spectrum of **Octadeca-9,12-dienamide** would exhibit characteristic absorption bands:

- N-H stretching (amide): $\sim 3350\text{ cm}^{-1}$ and $\sim 3180\text{ cm}^{-1}$ (two bands for primary amide)
- C-H stretching (alkane): $\sim 2920\text{ cm}^{-1}$ and $\sim 2850\text{ cm}^{-1}$
- C=O stretching (amide I band): $\sim 1640\text{ cm}^{-1}$
- N-H bending (amide II band): $\sim 1600\text{ cm}^{-1}$
- C=C stretching (alkene): $\sim 1650\text{ cm}^{-1}$ (often weak)

Biological Activity and Signaling Pathways

Octadeca-9,12-dienamide is an endogenous lipid that acts as a signaling molecule within the endocannabinoid system. Its biological effects are primarily mediated through the modulation of this system.

The Endocannabinoid System

The endocannabinoid system is a complex cell-signaling system that plays a crucial role in regulating a wide range of physiological processes, including mood, appetite, pain sensation, and memory. The key components of this system are:

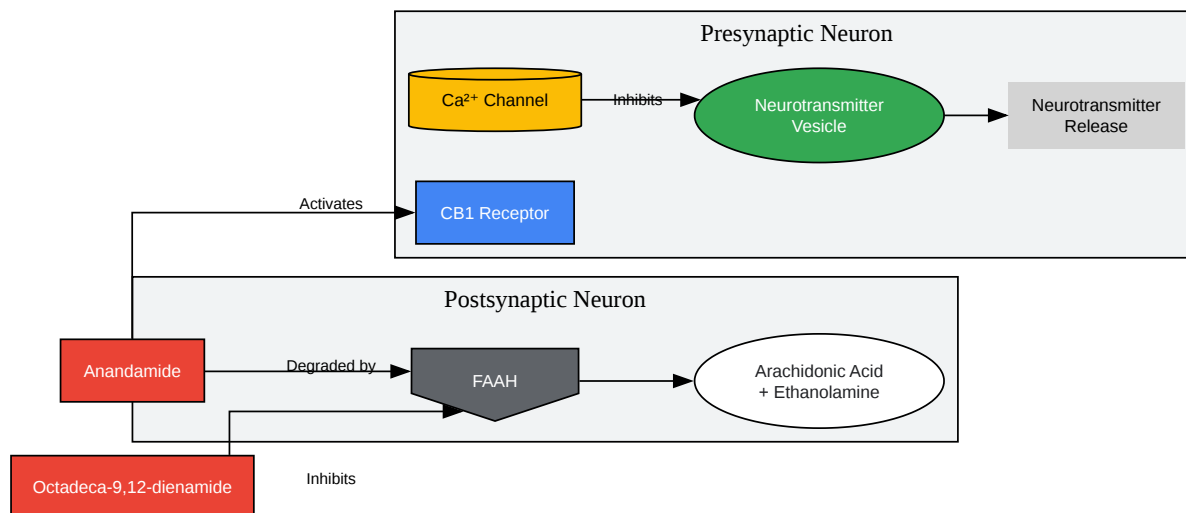
- **Endocannabinoids:** Endogenous lipid-based retrograde neurotransmitters that bind to cannabinoid receptors. The most well-known are anandamide (N-arachidonylethanolamine) and 2-arachidonoylglycerol (2-AG).
- **Cannabinoid Receptors:** G protein-coupled receptors that are activated by endocannabinoids. The two primary receptors are CB1 (predominantly found in the central nervous system) and CB2 (mainly expressed in the immune system).
- **Metabolic Enzymes:** Enzymes responsible for the synthesis and degradation of endocannabinoids. Fatty Acid Amide Hydrolase (FAAH) is the primary enzyme that degrades anandamide and other fatty acid amides.

Mechanism of Action of Octadeca-9,12-dienamide

As a structural analog of anandamide, **Octadeca-9,12-dienamide** is believed to exert its biological effects through two primary mechanisms:

- **Direct Receptor Binding:** It may act as a ligand for cannabinoid receptors (CB1 and CB2), although its binding affinity is generally considered to be lower than that of anandamide.
- **FAAH Inhibition:** There is growing evidence that unsaturated fatty acid amides, including **Octadeca-9,12-dienamide**, can act as inhibitors of the FAAH enzyme.^{[1][6]} By inhibiting FAAH, **Octadeca-9,12-dienamide** can increase the synaptic levels of anandamide, thereby potentiating endocannabinoid signaling.

The following diagram illustrates the proposed signaling pathway:



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Proposed signaling pathway of **Octadeca-9,12-dienamide**.

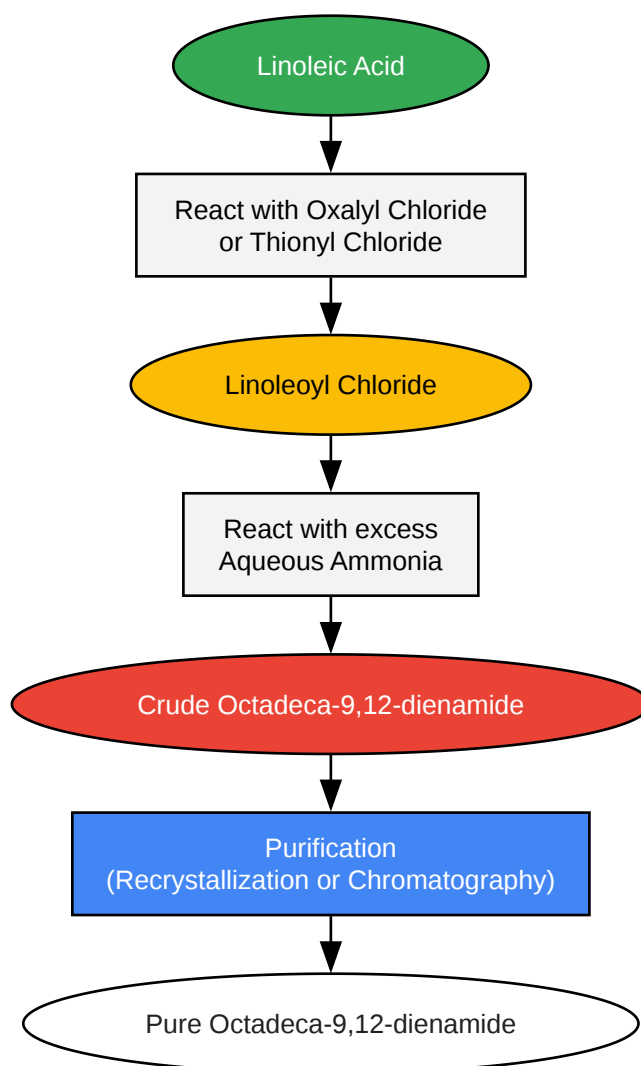
Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis, purification, and biological evaluation of **Octadeca-9,12-dienamide**.

Synthesis of (9Z,12Z)-Octadeca-9,12-dienamide

A common method for the synthesis of primary amides from fatty acids involves the conversion of the carboxylic acid to an acyl chloride, followed by reaction with ammonia.

Workflow Diagram:



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Synthesis workflow for **Octadeca-9,12-dienamide**.

Detailed Protocol:

- Formation of Acyl Chloride:
 - To a solution of (9Z,12Z)-linoleic acid (1 equivalent) in an anhydrous aprotic solvent (e.g., dichloromethane or hexane) under an inert atmosphere (e.g., argon or nitrogen), add oxalyl chloride or thionyl chloride (1.2 equivalents) dropwise at 0°C.
 - A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.

- Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the evolution of gas ceases.
- Remove the solvent and excess reagent under reduced pressure to obtain the crude linoleoyl chloride.[7]
- Amidation:
 - Dissolve the crude linoleoyl chloride in an anhydrous aprotic solvent (e.g., dichloromethane).
 - Slowly add this solution to a stirred, cooled (0°C) solution of excess concentrated aqueous ammonia.
 - Stir the reaction mixture vigorously for 1-2 hours at 0°C, then allow it to warm to room temperature and stir for an additional 1-2 hours.
 - Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or dichloromethane).
 - Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude **Octadeca-9,12-dienamide**.

Purification

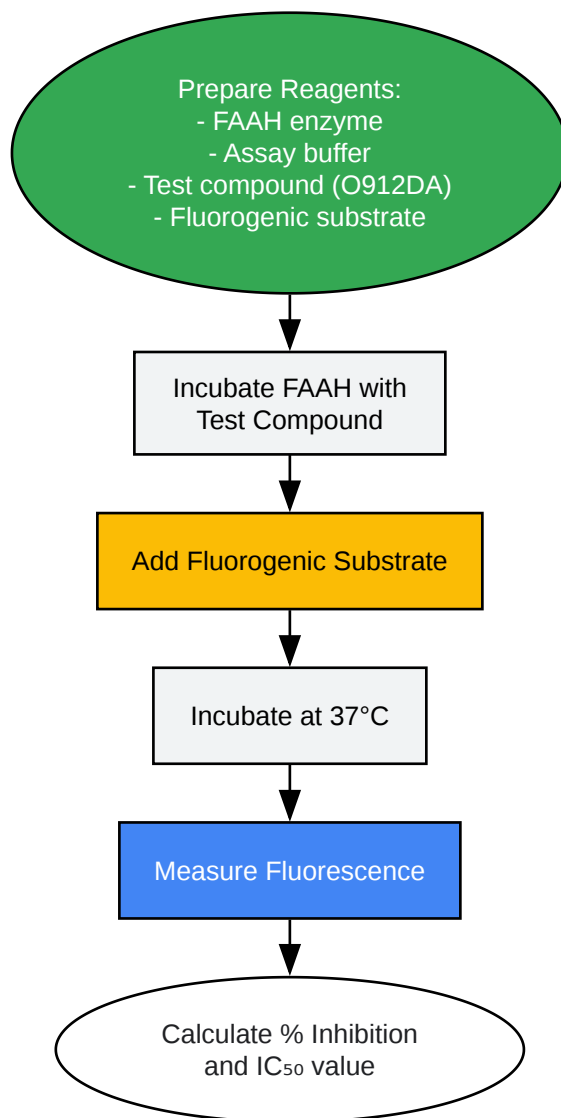
The crude product can be purified by recrystallization or column chromatography.

- Recrystallization: Dissolve the crude amide in a minimal amount of a hot solvent (e.g., hexane or ethanol) and allow it to cool slowly. The purified product will crystallize out of the solution.
- Column Chromatography: Use silica gel as the stationary phase and a solvent system such as hexane:ethyl acetate as the mobile phase.

FAAH Inhibition Assay

A common method to assess FAAH inhibitory activity is a fluorometric assay using a substrate that releases a fluorescent product upon hydrolysis by FAAH.[8]

Workflow Diagram:



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Workflow for a fluorometric FAAH inhibition assay.

Detailed Protocol:

- Reagents:
 - Recombinant human FAAH enzyme.
 - Assay buffer (e.g., 50 mM Tris-HCl, pH 9.0, containing 1 mM EDTA).

- **Octadeca-9,12-dienamide** stock solution (in DMSO).
- Fluorogenic FAAH substrate (e.g., arachidonoyl-7-amino-4-methylcoumarin).
- Procedure:
 - In a 96-well microplate, add the assay buffer.
 - Add various concentrations of **Octadeca-9,12-dienamide** (or vehicle control, DMSO).
 - Add the FAAH enzyme solution and pre-incubate for a defined period (e.g., 15 minutes) at 37°C.
 - Initiate the reaction by adding the fluorogenic substrate.
 - Incubate the plate at 37°C for a specific time (e.g., 30 minutes).
 - Measure the fluorescence intensity using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).
 - Calculate the percentage of inhibition relative to the vehicle control and determine the IC₅₀ value.

CB1 Receptor Binding Assay

A radioligand binding assay is a standard method to determine the affinity of a compound for a specific receptor.^{[9][10]}

Detailed Protocol:

- Reagents:
 - Membrane preparations from cells expressing the human CB1 receptor.
 - Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 1 mM CaCl₂, and 0.1% BSA).
 - Radioligand (e.g., [³H]CP-55,940).

- Non-specific binding control (a high concentration of a known CB1 ligand, e.g., WIN 55,212-2).
- Test compound (**Octadeca-9,12-dienamide**).
- Procedure:
 - In test tubes, combine the membrane preparation, binding buffer, and various concentrations of **Octadeca-9,12-dienamide**.
 - Add the radioligand at a concentration near its K_d .
 - For non-specific binding tubes, add the non-specific binding control.
 - Incubate the mixture at 30°C for a defined period (e.g., 90 minutes).
 - Terminate the binding reaction by rapid filtration through glass fiber filters.
 - Wash the filters with ice-cold binding buffer to remove unbound radioligand.
 - Measure the radioactivity retained on the filters using a scintillation counter.
 - Calculate the specific binding and determine the K_i value for **Octadeca-9,12-dienamide**.

Conclusion

Octadeca-9,12-dienamide is a multifaceted endogenous lipid with significant potential for modulating the endocannabinoid system. Its ability to inhibit FAAH presents a compelling avenue for therapeutic intervention in a variety of disorders where the endocannabinoid system is implicated. This technical guide provides a foundational understanding of its properties and the experimental approaches required for its further investigation. As research in this area continues, a more detailed picture of the pharmacological and therapeutic potential of **Octadeca-9,12-dienamide** will undoubtedly emerge.

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